6-(allyloxy)-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-phenyl-6-prop-2-enoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h2-9H,1,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWMLNFIJAKPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the pyridazinone core with allyl halides (such as allyl bromide) in the presence of a base like potassium carbonate.
Phenyl Substitution: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with the pyridazinone core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyloxy group in 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone can undergo oxidation reactions to form epoxides or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation of the allyloxy group.
Alcohols: Formed through reduction of the pyridazinone core.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-(allyloxy)-2-phenyl-3(2H)-pyridazinone has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The allyloxy and phenyl groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Substituent Effects at Position 6
Position 6 substitutions are critical for modulating pyridazinone bioactivity. Key analogs and their functional differences are outlined below:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl): Chloro-substituted derivatives (e.g., 6-chloro-2-phenyl-3(2H)-pyridazinone) exhibit moderate anti-inflammatory activity, likely due to enhanced stability and receptor binding via halogen interactions .
- Piperazinyl/Arylpiperazinyl Groups: Compounds with piperazine rings (e.g., 6-[4-(2-fluorophenyl)piperazinyl]-3(2H)-pyridazinone) show potent anti-inflammatory and analgesic effects, attributed to improved solubility and affinity for serotonin/dopamine receptors .
- Allyloxy Group : The allyloxy substituent may offer metabolic versatility (e.g., CYP450-mediated oxidation) but lacks direct activity data. Its ether linkage could enhance membrane permeability compared to bulkier groups like piperazinyl.
Structure-Activity Relationship (SAR) Trends
The allyloxy group’s electron-donating nature may reduce COX-2 selectivity but improve cytoprotective effects, as seen in related compounds with ether linkages .
Cardiovascular Effects: Dihydropyridazinones (e.g., 6-phenyl-4,5-dihydro-3(2H)-pyridazinones) exhibit vasorelaxant and antihypertensive properties due to calcium channel modulation. The allyloxy group’s flexibility could enhance binding to vascular smooth muscle targets .
Q & A
Q. What are the established synthetic routes for 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone, and what are their efficiency benchmarks?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 3-chloro-6-phenylpyridazinone with allyl alcohol in the presence of a base (e.g., sodium ethoxide) to introduce the allyloxy group. Reaction conditions (e.g., 6 hours at 100°C in glacial acetic acid) yield ~70-85% purity, with recrystallization from ethanol improving purity to >95% . Efficiency metrics include reaction time (6-12 hours), yield (60-75%), and purity post-purification (NMR, HPLC validation).
Q. How is the molecular structure of this compound validated in academic research?
X-ray crystallography is the gold standard for confirming bond angles and spatial arrangement, as demonstrated for structurally analogous pyridazinones . Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., allyloxy protons at δ 4.5–5.5 ppm).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₂N₂O₂: calculated 240.09, observed 240.08) .
- IR spectroscopy : C=O stretching at ~1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
Q. What in vitro pharmacological screening models are used to assess this compound’s bioactivity?
Standard assays include:
- Platelet aggregation inhibition : ADP-induced aggregation in human platelet-rich plasma, with IC₅₀ values compared to aspirin .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema, measuring edema reduction (%) at 50–100 mg/kg doses .
- Analgesic potential : Acetic acid-induced writhing tests in mice, with dose-response curves .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values for platelet inhibition) are addressed via:
- Dose standardization : Normalizing results to molar concentrations.
- Assay validation : Cross-referencing with positive controls (e.g., acetyl salicylic acid) .
- Structural analogs : Testing derivatives (e.g., 6-[4-chlorophenyl] variants) to isolate substituent effects .
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., allyloxy groups enhancing lipophilicity and bioavailability) .
Q. What computational approaches support the design of this compound derivatives?
- Quantum-chemical modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity sites (e.g., electrophilic addition at the pyridazinone ring) .
- Molecular docking : Screening against COX-1/2 or PDE3A enzymes to rationalize antiplatelet/inotropic activity .
- QSAR studies : Correlating substituent electronic parameters (Hammett σ) with bioactivity .
Q. How are structure-activity relationships (SAR) systematically explored for pyridazinone derivatives?
SAR strategies include:
- Substituent variation : Synthesizing analogs with halogens, alkyl, or aryl groups at positions 2, 4, or 6 .
- Bioisosteric replacement : Swapping allyloxy with methoxy or benzyloxy groups to modulate metabolic stability .
- Pharmacophore mapping : Identifying critical moieties (e.g., pyridazinone core and hydrophobic substituents) via 3D alignment with active analogs .
Q. What experimental designs address low synthetic yields of this compound?
Optimization strategies:
- Catalyst screening : Testing Pd or Cu catalysts for allylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Microwave-assisted synthesis : Reducing reaction time from 6 hours to 30 minutes with comparable yields .
Q. How do researchers validate discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and bioavailability in rodent models .
- Metabolite identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) .
- Dose escalation studies : Correlating in vitro IC₅₀ with effective in vivo doses .
Methodological Notes
- Data Sources : Excluded non-peer-reviewed platforms (e.g., benchchem.com ). Prioritized journals like Journal of Medicinal Chemistry and Arzneimittelforschung .
- Analytical Rigor : Cross-validated spectral data with NIST standards .
- Ethical Compliance : In vivo studies adhered to OECD guidelines for humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
